![molecular formula C6H15AsO2 B14394971 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol CAS No. 87993-19-9](/img/structure/B14394971.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is an organoarsenic compound with a hydroxyl group and an arsenic atom bonded to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with methylarsine oxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropan-1-ol is replaced by the methylarsine oxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The arsenic atom can be reduced to form different organoarsenic species.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanal.
Reduction: Formation of various reduced organoarsenic compounds.
Substitution: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propyl derivatives.
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds, while the arsenic atom can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]butan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]pentan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]hexan-1-ol
Uniqueness
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87993-19-9 |
|---|---|
Formule moléculaire |
C6H15AsO2 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(methyl)arsanyl]propan-1-ol |
InChI |
InChI=1S/C6H15AsO2/c1-7(4-6-9)3-2-5-8/h8-9H,2-6H2,1H3 |
Clé InChI |
MVQBYXDKQMAFCW-UHFFFAOYSA-N |
SMILES canonique |
C[As](CCCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


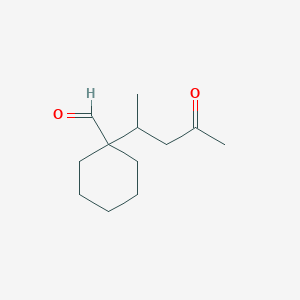
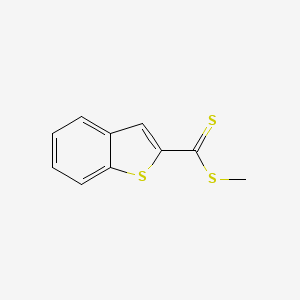
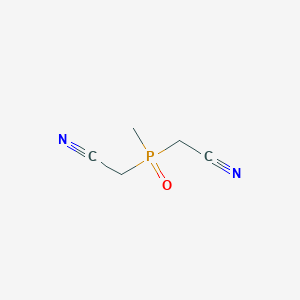
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
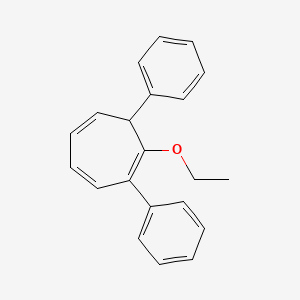
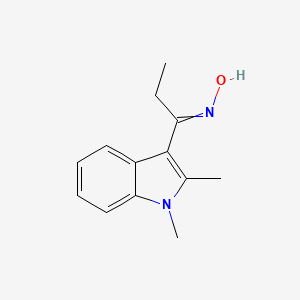

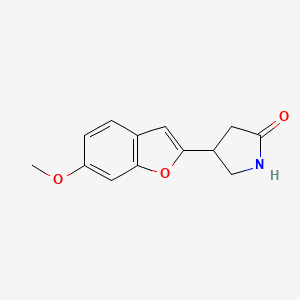
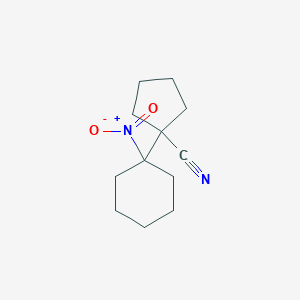
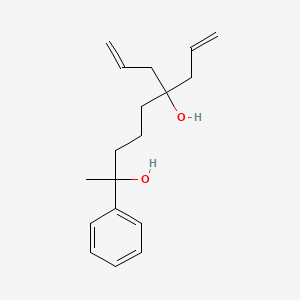
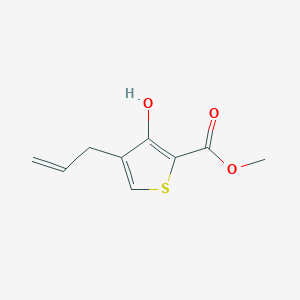

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
